5-Methyl-1H-pyrazole-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXDIWSBVMGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360386-63-4 | |
| Record name | 5-methyl-1H-pyrazole-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 5 Methyl 1h Pyrazole 4 Sulfonyl Fluoride
Nucleophilic Substitution Reactions of the Sulfonyl Fluoride (B91410) Group
The sulfur atom in the sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for the formation of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.
Sulfonyl fluorides, such as 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, are generally more stable and less reactive than their sulfonyl chloride counterparts. nih.govccspublishing.org.cn This difference in reactivity stems from the strong bond between sulfur and fluorine. nih.gov While sulfonyl chlorides are highly susceptible to hydrolysis and can react non-selectively, sulfonyl fluorides are remarkably stable to water, thermolysis, and many reaction conditions. nih.govccspublishing.org.cnacs.org
This enhanced stability, however, is coupled with a latent reactivity that can be "unleashed" under specific activating conditions, allowing for controlled and selective reactions with nucleophiles. ccspublishing.org.cnnih.gov In contrast, the high reactivity of sulfonyl chlorides can lead to undesired side reactions, such as the reduction of the S(VI) center. acs.org
In practical applications like parallel synthesis, the choice between a sulfonyl fluoride and a sulfonyl chloride can depend on the substrate. For instance, aliphatic sulfonyl chlorides may react more efficiently with sterically hindered amines, whereas sulfonyl fluorides often show better results with amines that possess other functional groups. nih.govresearchgate.net The greater stability of sulfonyl fluorides makes them more robust and easier to handle, especially for complex molecule synthesis. nih.gov
Table 1: General Reactivity Comparison: Sulfonyl Fluorides vs. Sulfonyl Chlorides
| Feature | Sulfonyl Fluorides (e.g., R-SO₂F) | Sulfonyl Chlorides (e.g., R-SO₂Cl) |
|---|---|---|
| Stability | High; resistant to hydrolysis and thermolysis nih.govccspublishing.org.cn | Lower; sensitive to moisture and heat acs.org |
| Reactivity | Moderately reactive; requires activation ccspublishing.org.cnnih.gov | Highly reactive; often reacts without catalyst |
| Selectivity | High selectivity towards specific nucleophiles nih.gov | Lower selectivity; prone to side reactions acs.org |
| Handling | Generally easier and safer to handle | More challenging due to higher reactivity |
The reaction of this compound with primary or secondary amines to form sulfonamides is a cornerstone of SuFEx chemistry. ccspublishing.org.cnnih.gov SuFEx is a set of "click" reactions that rely on the reliable and specific reactivity of the S(VI)-F bond. nih.govmonash.edu This transformation provides a powerful and modular approach to assemble complex molecules, including potential drug candidates, by forming a stable sulfonamide linkage. nih.gov The pyrazole (B372694) moiety, being a common pharmacophore, combined with the SuFExable sulfonyl fluoride group, makes this compound a valuable "hub" for chemical biology and medicinal chemistry applications. nih.gov
The SuFEx reaction of pyrazole sulfonyl fluorides has been demonstrated with a variety of nitrogen-based nucleophiles. Generally, the reaction proceeds efficiently with both aliphatic and aromatic amines. Studies on similar NH-pyrazole sulfonyl fluorides show that amines such as benzylamine, phenylamine, and morpholine (B109124) react effectively to yield the corresponding sulfonamides in good to excellent yields. nih.gov The reaction conditions are typically mild, often proceeding at room temperature, which allows for a broad functional group tolerance. nih.gov
Table 2: Examples of SuFEx Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type | Typical Yield | Reference |
|---|---|---|---|
| Benzylamine | N-Benzyl Pyrazole Sulfonamide | >81% | nih.gov |
| Phenylamine | N-Phenyl Pyrazole Sulfonamide | >81% | nih.gov |
While sulfonyl fluorides are stable, their reaction with amines often requires activation to proceed at a practical rate, especially with less nucleophilic or sterically hindered amines. scispace.com Various catalytic systems have been developed to facilitate this amidation. One highly effective system involves the use of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), in combination with silicon-based additives. nih.govresearchgate.net This dual activation system has proven to be broad in scope, providing excellent yields (typically 87-99%) for a wide range of sulfonyl fluorides and amines. scispace.comnih.gov
This catalytic protocol is particularly advantageous for challenging substrates, such as those that are sterically hindered. nih.govresearchgate.net The catalyst loading can be very low, demonstrating the high efficiency of the system. scispace.com The proposed mechanism involves the activation of the S(VI)-F bond by the nucleophilic catalyst, making the sulfur center more susceptible to attack by the amine nucleophile. scispace.com
In addition to forming sulfonamides, this compound can react with oxygen-based nucleophiles, such as phenols and alcohols, to generate sulfonate esters. This transformation is also a key component of the SuFEx toolbox. nih.gov The reaction typically requires a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
The scope of this reaction is broad, encompassing various substituted phenols. For example, pyrazolyl sulfonyl fluorides react efficiently with aryl alcohols bearing both electron-donating and electron-withdrawing substituents, affording the corresponding pyrazolyl sulfonates in high yields (typically 77-92%). nih.gov This method provides a straightforward route to a diverse range of sulfonate esters, which are also prevalent in biologically active compounds. frontiersin.orgresearchgate.net
Formation of Sulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) [2, 6, 19, 23, 24]
Other Electrophilic and Radical Transformations at the Sulfonyl Fluoride Moiety
While nucleophilic substitution is the most common transformation, the sulfonyl fluoride group can also be involved in other types of reactions. The development of radical-based methods has opened new avenues for synthesizing and functionalizing sulfonyl fluorides. rsc.orgnih.gov
Recent advances have focused on the generation of fluorosulfonyl radicals (•SO₂F) from various precursors. rsc.orgspringernature.com These radicals can participate in a variety of transformations, including the hydrofluorosulfonylation of unsaturated hydrocarbons, offering novel strategies for constructing diverse sulfonyl fluoride-containing molecules. springernature.comresearchgate.net Although these methods are typically used for the synthesis of sulfonyl fluorides rather than the transformation of pre-existing ones, they highlight the expanding chemistry surrounding this functional group. For a molecule like this compound, while its direct participation in radical reactions at the SO₂F group is less explored, the broader context of radical fluorosulfonylation demonstrates the versatility of sulfur(VI) fluoride chemistry beyond traditional nucleophilic substitution pathways. rsc.orgmdpi.com
Directed ortho-Lithiation and Subsequent Quenching
The sulfonyl fluoride group (SO₂F) is a powerful directing group in ortho-lithiation reactions. This is attributed to its ability to coordinate with lithium reagents and to stabilize the resulting carbanion through inductive effects. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous arenesulfonyl fluorides. researchgate.net
The general mechanism for directed ortho-lithiation involves the deprotonation of the position ortho to the directing group by a strong lithium base, such as lithium diisopropylamide (LDA). In the case of this compound, the position of interest for deprotonation would be the C-3 position of the pyrazole ring.
General Reaction Scheme for Directed ortho-Lithiation:

Studies on benzenesulfonyl fluoride have shown that ortho-lithiation can be successfully achieved using LDA in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C), followed by quenching with an electrophile. researchgate.net It is anticipated that this compound would undergo a similar reaction at the C-3 position, providing a pathway for the introduction of various substituents.
Table 1: Potential Electrophiles for Quenching ortho-Lithiated this compound
| Electrophile | Expected Product at C-3 |
| D₂O | 3-Deuterio-5-methyl-1H-pyrazole-4-sulfonyl fluoride |
| (CH₃)₃SiCl | 5-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-sulfonyl fluoride |
| I₂ | 3-Iodo-5-methyl-1H-pyrazole-4-sulfonyl fluoride |
| RCHO | 3-(Hydroxyalkyl)-5-methyl-1H-pyrazole-4-sulfonyl fluoride |
The successful implementation of this methodology would offer a regioselective route to 3,4,5-trisubstituted pyrazoles, which are valuable scaffolds in medicinal chemistry and materials science.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The sulfonyl fluoride group is known to be robust and can be retained during various transition-metal-catalyzed cross-coupling reactions. This allows for the functionalization of other positions on the pyrazole ring. While direct examples involving this compound are scarce, the reactivity of similar pyrazole systems provides insight into potential transformations.
Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, studies have demonstrated the successful cross-coupling of 5-tributylstannyl-4-fluoropyrazoles with aryl iodides, indicating that the pyrazole core is amenable to such transformations. nih.govresearchgate.net Furthermore, the use of sulfonylpyrazole as a directing group for ortho-selective C-H alkenylation highlights the compatibility of the sulfonyl group in palladium catalysis. rsc.orgnih.gov
Table 2: Potential Cross-Coupling Reactions for Derivatives of this compound
| Reaction Type | Coupling Partners | Catalyst | Potential Product |
| Suzuki Coupling | 3-Bromo-5-methyl-1H-pyrazole-4-sulfonyl fluoride + Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-methyl-1H-pyrazole-4-sulfonyl fluoride |
| Heck Coupling | 3-Iodo-5-methyl-1H-pyrazole-4-sulfonyl fluoride + Alkene | Pd(OAc)₂ | 5-Methyl-3-(alkenyl)-1H-pyrazole-4-sulfonyl fluoride |
| Sonogashira Coupling | 3-Iodo-5-methyl-1H-pyrazole-4-sulfonyl fluoride + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 3-(Alkynyl)-5-methyl-1H-pyrazole-4-sulfonyl fluoride |
These hypothetical reactions illustrate the potential for late-stage functionalization of the pyrazole ring, with the sulfonyl fluoride group remaining intact for subsequent transformations or as a key pharmacophore.
Reactivity of the Pyrazole Ring in the Presence of the Sulfonyl Fluoride Group
The presence of the strongly electron-withdrawing 4-sulfonyl fluoride group significantly influences the reactivity of the pyrazole ring. This substituent deactivates the ring towards electrophilic aromatic substitution and modifies the acidity of the N-H proton.
Functionalization of the Pyrazole Backbone
Functionalization of the pyrazole backbone of this compound can be achieved through various strategies that take into account the electronic nature of the substituent.
N-Alkylation/Arylation: The N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting pyrazolate anion can be reacted with a range of electrophiles. The electron-withdrawing nature of the sulfonyl fluoride group increases the acidity of the N-H proton, facilitating this reaction.
Halogenation: While the ring is deactivated towards electrophilic substitution, selective halogenation at the C-3 position might be achievable under forcing conditions or through alternative pathways such as the ortho-lithiation route described previously.
Regioselective Transformations of the Pyrazole Moiety
The substituents on the pyrazole ring direct the regioselectivity of further transformations. In this compound, the 5-methyl group and the 4-sulfonyl fluoride group create a specific electronic and steric environment.
As discussed, ortho-lithiation directed by the sulfonyl fluoride group would regioselectively functionalize the C-3 position. Conversely, reactions involving the N-H proton will, by definition, occur at the N-1 position. The synthesis of pyrazole-containing aliphatic sulfonyl fluorides has been achieved through copper-catalyzed cascade reactions, demonstrating that complex pyrazole structures with sulfonyl fluoride moieties can be constructed with high regioselectivity. rsc.orgrsc.org While this is a synthetic route to such compounds rather than a transformation of a pre-formed pyrazole, it underscores the importance of regiocontrol in accessing functionalized pyrazoles.
Advanced Analytical and Computational Studies in the Context of 5 Methyl 1h Pyrazole 4 Sulfonyl Fluoride
Spectroscopic and Spectrometric Elucidation of Chemical Transformations
The precise identification and structural analysis of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride (B91410) and its derivatives are accomplished through various spectroscopic and spectrometric methods. Each technique provides unique and complementary information, contributing to a complete molecular profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of atoms within the molecular framework.
In a typical ¹H NMR spectrum, the methyl group protons at the C5 position would be expected to produce a singlet signal. The proton on the pyrazole (B372694) ring at the C3 position would also appear as a singlet, while the N-H proton signal would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration.
A significant application of NMR is in the differentiation of regioisomers, which can arise during synthesis. For instance, the isomeric impurity 3-Methyl-1H-pyrazole-4-sulfonyl fluoride would present a different set of signals, particularly for the pyrazole ring proton, allowing for clear distinction and assessment of purity. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between the sulfonyl fluoride group and the C4 position of the pyrazole ring by showing correlations between the pyrazole protons/carbons and the fluorine atom.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.4 | ~12 |
| C3-H | ~8.0 | ~135 |
| N-H | Variable (broad) | - |
| C3 | - | ~135 |
| C4 | - | ~115 |
| C5 | - | ~145 |
Note: Values are estimations based on analogous pyrazole structures and are solvent-dependent.
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which validates the molecular formula C₄H₅FN₂O₂S. The technique is also instrumental in characterizing products from chemical reactions by identifying reactants, intermediates, and final products within a reaction mixture.
Mechanistic studies often employ mass spectrometry to detect transient intermediates, providing evidence for proposed reaction pathways. Fragmentation analysis, where the molecule is broken down into smaller, charged fragments within the mass spectrometer, can offer additional structural information, confirming the connectivity of the pyrazole core, the methyl group, and the sulfonyl fluoride moiety.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 165.01285 |
| [M+Na]⁺ | 186.99479 |
| [M-H]⁻ | 162.99829 |
| [M+NH₄]⁺ | 182.03939 |
Data sourced from predicted values on PubChem. uni.lu
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are typically prominent. Other key signals include the N-H stretch of the pyrazole ring, C-H stretches from the methyl group and the pyrazole ring, and the characteristic pyrazole ring vibrations. The S-F bond stretch would also provide a key diagnostic peak.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretch | 3100-3300 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1400 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1150-1200 |
| Pyrazole Ring | C=N, C=C Stretch | 1400-1600 |
| Sulfonyl Fluoride | S-F Stretch | 800-900 |
Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. researcher.life This method provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the connectivity and conformation of this compound.
Analysis of a suitable single crystal would not only confirm the attachment of the sulfonyl fluoride group to the C4 position and the methyl group to the C5 position but also reveal how the molecules pack in the crystal lattice. nih.gov This includes the identification of intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and oxygen atoms of the sulfonyl group, or potential π–π stacking between pyrazole rings. researchgate.netnih.gov This information is vital for understanding the solid-state properties of the compound.
Theoretical and Computational Chemistry Investigations
Alongside experimental techniques, theoretical and computational methods provide a deeper understanding of the molecular properties of this compound at an electronic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.net This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction. researcher.liferesearchgate.net
Furthermore, DFT is used to analyze the electronic properties of the molecule. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. researchgate.net This information is critical for predicting the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further guiding the understanding of its intermolecular interactions. researchgate.net
Table 4: Parameters Obtainable from DFT Calculations for this compound
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |
| HOMO-LUMO Energies | Relates to electronic transitions and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for non-covalent interactions. |
| Vibrational Frequencies | Predicts IR and Raman spectra to compare with experimental data. |
| NMR Chemical Shifts | Provides theoretical values for comparison with experimental NMR data. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are key determinants of a molecule's kinetic stability and its propensity to act as an electrophile or nucleophile. libretexts.org
The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
The table below presents representative calculated frontier molecular orbital energies for a related pyrazole derivative, illustrating the typical values obtained from such computational studies.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Data is illustrative and based on calculations for a structurally similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, to represent the application of FMO theory. researchgate.net
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its properties determine the activation energy and, consequently, the reaction rate.
The formation of the pyrazole ring itself can be studied computationally. For example, the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkene bearing a sulfonyl fluoride group, such as bromoethenylsulfonyl fluoride, is a key route to synthesizing pyrazole sulfonyl fluorides. nih.gov Theoretical calculations, often using DFT methods like M06-2X, can model this process. nih.gov By optimizing the geometries of the reactants, the transition state, and the products, a detailed energy profile of the reaction can be constructed.
These calculations reveal crucial information about the reaction's feasibility and selectivity. For the cycloaddition leading to pyrazoles, computational analysis has shown that the reaction is often facilitated by favorable frontier molecular orbital interactions between the HOMO of the diazo compound and the LUMO of the dipolarophile (the alkene). nih.gov The calculated activation energy (ΔG‡) from the transition state analysis provides a quantitative measure of the kinetic barrier to the reaction. Furthermore, analysis of the transition state geometry can explain the observed regioselectivity of the cycloaddition. nih.gov
Below is a table with representative data from a computational study on a 1,3-dipolar cycloaddition reaction to form a sulfonyl fluoride-substituted pyrazole, highlighting key parameters of the calculated transition state.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Activation Free Energy (ΔG‡) | The energy barrier for the reaction to proceed. | 15.7 kcal/mol |
| Forming C-C bond length in TS | The distance between the carbon atoms forming a new bond in the transition state. | 2.25 Å |
| Forming C-N bond length in TS | The distance between the carbon and nitrogen atoms forming a new bond in the transition state. | 2.10 Å |
Data is illustrative and based on the transition state calculations for the 1,3-dipolar cycloaddition of a diazo compound with bromoethenylsulfonyl fluoride. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical predictions serve as a valuable tool for structure elucidation and for the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR chemical shifts. imist.maresearchgate.net
By optimizing the molecular geometry of a compound like this compound, its theoretical NMR spectrum can be computed. The calculated chemical shifts can then be compared with experimentally obtained values. A strong correlation between the predicted and experimental data provides confidence in the assigned structure. Discrepancies can often be explained by solvent effects or dynamic processes not accounted for in the gas-phase calculations, although continuum solvent models can be incorporated to improve accuracy. uomphysics.net
While specific experimental and calculated spectroscopic data for this compound are not provided in the searched literature, studies on analogous compounds demonstrate the power of this approach. For example, a detailed study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed excellent linear correlation between the experimental and calculated ¹³C NMR chemical shifts. uomphysics.net Similarly, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts for other complex pyrazole derivatives. nih.gov
The following table provides an illustrative comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a closely related pyrazole derivative, showcasing the typical accuracy of such predictions.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| C3 | 143.2 | 145.1 |
| C4 | 113.0 | 115.2 |
| C5 | 140.5 | 142.3 |
| CH3 | 11.5 | 12.8 |
Data is illustrative and based on the comparison for the structurally similar compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to demonstrate the methodology. uomphysics.net
Applications of 5 Methyl 1h Pyrazole 4 Sulfonyl Fluoride As a Key Synthetic Intermediate in Academic Research
Construction of Complex Heterocyclic Systems for Chemical Biology Probes
The pyrazole (B372694) moiety is a well-established scaffold for the synthesis of complex bicyclic heterocyclic systems, which are prevalent in biologically active compounds. nih.gov Aminopyrazoles, for instance, are common precursors that react with β-diketones or similar reagents to form pyrazolopyrimidines through cyclocondensation reactions. nih.govekb.eg The 5-methyl-1H-pyrazole-4-sulfonyl fluoride (B91410) scaffold provides a strategic starting point for creating novel chemical biology probes. The sulfonyl fluoride group is a powerful electrophile that can covalently modify a range of amino acid residues in proteins, including not only cysteine but also lysine, tyrosine, serine, histidine, and threonine. rsc.org This reactivity allows for the development of targeted covalent inhibitors and activity-based probes.
By using 5-Methyl-1H-pyrazole-4-sulfonyl fluoride as an intermediate, researchers can first construct a complex heterocyclic system by leveraging the reactivity of the pyrazole ring's nitrogen atoms, and then utilize the sulfonyl fluoride "warhead" for covalent modification of biological targets. This dual functionality is highly advantageous for designing probes to study protein function and for the discovery of new therapeutic agents. rsc.org The pyrazole core itself is a "privileged structure" in drug development, known for a wide spectrum of biological activities. nih.gov
Role in Late-Stage Functionalization and Diversification Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The this compound scaffold is well-suited for such strategies. The sulfonyl fluoride moiety can be used as a tool for LSF itself, for example, in mediating the deoxymethylation of phenols under mild conditions. rsc.org
Furthermore, the pyrazole ring contains C-H bonds that can be selectively functionalized. Tandem strategies involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been successfully applied to other nitrogen-containing heterocycles like pyridines. acs.org A similar approach could be envisioned for the pyrazole ring in this compound, allowing for the introduction of a diverse array of functional groups. This would enable the diversification of a lead compound containing the pyrazole-sulfonyl fluoride core, providing access to new chemical space and potentially improved pharmacological properties. nih.govacs.org The ability to install fluorine atoms, in particular, is a common and effective strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and metabolic stability. nih.gov
Precursor for Advanced Sulfonamide and Sulfonate Derivatives in Synthetic Organic Chemistry
One of the most direct and widespread applications of this compound is its use as a precursor for the synthesis of a wide range of sulfonamide and sulfonate derivatives. The sulfonyl fluoride group readily reacts with various nucleophiles, such as primary and secondary amines, to form stable sulfonamides, or with alcohols/phenols to yield sulfonates. This reactivity provides a straightforward method for synthesizing libraries of compounds for biological screening.
The general synthetic pathway involves the reaction of a pyrazole sulfonyl chloride (a close analogue and common precursor to the sulfonyl fluoride) with different amines or alcohols. nih.govnih.gov Pyrazole sulfonamides are a prominent structural motif in many pharmaceutically active compounds, exhibiting anti-inflammatory, antiviral, antitumor, and antioxidant activities. nih.govnih.gov Similarly, pyrazole-containing sulfonate esters have been synthesized and evaluated for their biological activities, including antifungal and antiviral properties. nih.govfrontiersin.org
The synthesis typically proceeds by first preparing the corresponding pyrazole-4-sulfonyl chloride via sulfochlorination of the parent pyrazole, which can then be converted to the sulfonyl fluoride or used directly to react with nucleophiles. nih.gov
| Derivative Class | General Synthetic Approach | Key Reagents | Potential Applications | Reference |
|---|---|---|---|---|
| Pyrazole-4-sulfonamides | Reaction of pyrazole-4-sulfonyl chloride/fluoride with various primary or secondary amines. | Substituted amines (e.g., 2-phenylethylamine derivatives) | Anti-inflammatory, anticancer, antimicrobial agents | nih.gov |
| Pyrazole-4-sulfonates | Reaction of pyrazole-4-sulfonyl chloride/fluoride with substituted phenols or alcohols. | Substituted phenols (e.g., 2-aminophenol (B121084) derivatives) | Antifungal, antiviral agents | frontiersin.org |
| N-Aryl Pyrazole Sulfonamides | Coupling of pyrazole-4-sulfonyl chloride with anilines. | Aniline derivatives | Multitarget therapeutic agents | nih.gov |
Development of Novel Click Chemistry Reagents and Hubs
Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in chemical biology, drug discovery, and materials science. nih.gov The pyrazole scaffold has emerged as a platform for developing new click chemistry reagents. Specifically, 4H-pyrazoles have been investigated as dienes in Diels-Alder reactions. mdpi.comnih.gov While this compound is a 1H-pyrazole, its core structure can be modified to generate reactive 4H-pyrazole species.
More directly, the sulfonyl fluoride group is the cornerstone of Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation set of click reactions. nih.gov SuFEx involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether (R'-OTMS) to form a sulfonate ester (R-SO₃-R'), a process that is exceptionally rapid and efficient. The this compound molecule is a perfect candidate to act as a "SuFEx hub." It can be linked to a biomolecule or a surface through one of the nitrogen atoms of the pyrazole ring, leaving the sulfonyl fluoride group available for a subsequent SuFEx click reaction. This allows for the modular construction of complex bioconjugates, PROTACs, or materials. nih.gov The combination of the stable, biologically relevant pyrazole core with the SuFEx-active sulfonyl fluoride group positions this compound as a highly promising building block for the next wave of click chemistry reagents.
Future Research Directions and Unexplored Avenues for 5 Methyl 1h Pyrazole 4 Sulfonyl Fluoride
The unique combination of a pyrazole (B372694) heterocycle and a sulfonyl fluoride (B91410) moiety in 5-Methyl-1H-pyrazole-4-sulfonyl fluoride positions it as a compound of significant interest for future research. The sulfonyl fluoride group, in particular, serves as a versatile connective hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions for molecular assembly. nih.govresearchgate.net Future investigations are poised to expand its utility in synthetic chemistry, materials science, and chemical biology by focusing on more efficient and sustainable synthetic methods, novel reactivity, and integration into modern chemical technologies.
Q & A
Q. Which crystallography tools are recommended for studying packing patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
